

An In-depth Technical Guide to Quinine Hemisulfate Monohydrate

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Compound of Interest

Compound Name: *Quinine hemisulfate monohydrate*

Cat. No.: *B2824479*

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Introduction

Quinine, a primary alkaloid extracted from the bark of the Cinchona tree, has a storied history in medicine and chemistry.^[1] Its potent antimalarial properties have saved countless lives, and its unique chemical structure has made it a valuable tool in stereoselective organic synthesis.^{[2][3]} This guide provides a comprehensive technical overview of a specific salt form, **Quinine Hemisulfate Monohydrate**, tailored for researchers, scientists, and drug development professionals. We will delve into its precise molecular identity, physicochemical characteristics, analytical methodologies for its characterization, and its diverse applications in the scientific field.

Molecular Identity and Stoichiometry

A critical aspect of working with any chemical substance is a precise understanding of its molecular formula and associated identifiers. In the case of **quinine hemisulfate monohydrate**, there exists some ambiguity across commercial and database sources, which this section aims to clarify.

The most accurate representation of **quinine hemisulfate monohydrate** is a salt where two molecules of quinine are neutralized by one molecule of sulfuric acid, with the inclusion of water of hydration. The "hemisulfate" designation indicates that, on a per-quinine-molecule basis, there is half a sulfate group. The "monohydrate" term, however, can be interpreted per quinine molecule.

The CAS number most consistently and accurately assigned to **Quinine Hemisulfate Monohydrate** is 207671-44-1.^{[4][5]} Another CAS number, 6119-70-6, is frequently encountered but is more accurately associated with the dihydrate form of quinine sulfate.^[6]

The molecular formula can be expressed in several ways:

- Stoichiometric Unit Formula: $C_{20}H_{24}N_2O_2 \cdot 0.5H_2SO_4 \cdot H_2O$ ^[4]
- Dimeric Formula: $(C_{20}H_{24}N_2O_2)_2 \cdot H_2SO_4 \cdot 2H_2O$

The dimeric formula is often used by suppliers and in databases like PubChem, which can lead to confusion.^{[6][7]} For the purpose of this guide, we will primarily refer to the stoichiometric unit formula as it most clearly defines the relationship between the constituent parts.

1.1. Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]- (6-methoxyquinolin-4-yl)methanol; sulfuric acid; hydrate	[7]
CAS Number	207671-44-1	[4][5]
Molecular Formula	$C_{20}H_{24}N_2O_2 \cdot 0.5H_2SO_4 \cdot H_2O$	[4]
Molecular Weight	391.47 g/mol	
Synonyms	Quinine hemisulfate salt monohydrate, (8 α ,9R)-6'-Methoxycinchonan-9-ol hemisulfate monohydrate	

Physicochemical Properties

Understanding the physicochemical properties of **quinine hemisulfate monohydrate** is fundamental for its handling, formulation, and application in experimental work.

Property	Value	Source(s)
Appearance	White to off-white crystalline solid or powder.	[5]
Taste	Intensely bitter.	[5]
Melting Point	~225 °C (with decomposition)	[5]
Solubility	Water: Slightly soluble (1.2 mg/mL). Ethanol: Slightly soluble at 25°C (8 mg/mL), soluble at 80°C. Organic Solvents: Soluble in a 2:1 mixture of chloroform and absolute alcohol. Quinine free base is soluble in ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL.	[8][9]
Optical Rotation	A strong blue fluorescence is observed in dilute sulfuric acid.	[1]

Analytical Methodologies

Accurate quantification and characterization of **quinine hemisulfate monohydrate** are crucial for quality control and research applications. The most common analytical techniques are chromatographic and spectroscopic.

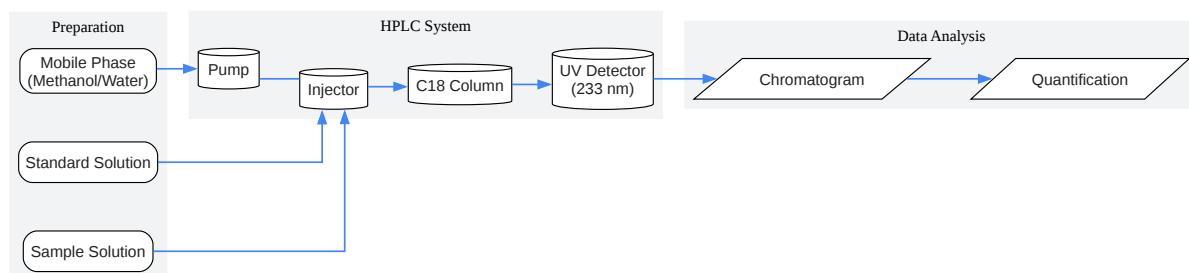
3.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the determination of quinine in various matrices, including pharmaceutical formulations and biological fluids.[10]

Experimental Protocol: RP-HPLC with UV Detection

- Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.[10]

- Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v) is a common mobile phase. [10] The mobile phase should be filtered and degassed prior to use.
- Flow Rate: A typical flow rate is 1.0 mL/min.[10]
- Detection Wavelength: Quinine sulfate shows a UV absorbance maximum at approximately 233 nm, which is a suitable wavelength for detection.[10]
- Standard Preparation: Prepare a stock solution of **quinine hemisulfate monohydrate** in the mobile phase. A series of dilutions are then made to create a calibration curve (e.g., 10-50 µg/mL).[10]
- Sample Preparation: For solid dosage forms, dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms. The peak area of quinine is used for quantification against the calibration curve.



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Caption: Workflow for HPLC analysis of Quinine.

3.2. Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for quinine determination, particularly in clear liquid samples like tonic water.[\[11\]](#)

Experimental Protocol: UV-Vis Spectrophotometry

- Instrumentation: A UV-Vis spectrophotometer capable of scanning in the UV range.
- Solvent: 0.5 M Sulfuric Acid.[\[11\]](#)
- Standard Preparation: Dissolve a known quantity of **quinine hemisulfate monohydrate** in the sulfuric acid solution to prepare a stock solution. Create a series of standards by serial dilution.
- Sample Preparation: For beverages, degas the sample and dilute with the sulfuric acid solution to bring the quinine concentration within the linear range of the assay.
- Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (around 320 nm in acidic solution).[\[11\]](#)
- Quantification: Construct a standard curve by plotting absorbance versus concentration for the standards. Use the equation of the line to determine the concentration of quinine in the samples.

Applications in Research and Development

Quinine hemisulfate monohydrate is not only a therapeutic agent but also a versatile molecule with numerous applications in scientific research and drug development.

4.1. Pharmaceutical and Clinical Applications

- Antimalarial Agent: Quinine is a crucial drug for the treatment of malaria, especially that caused by chloroquine-resistant *Plasmodium falciparum*.[\[1\]](#)
- Bittering Agent: Its intense bitterness makes it a useful flavoring agent in beverages like tonic water and bitter lemon.[\[12\]](#)[\[13\]](#) It is also used as a taste-masking challenge in the formulation

of other bitter drugs.[14]

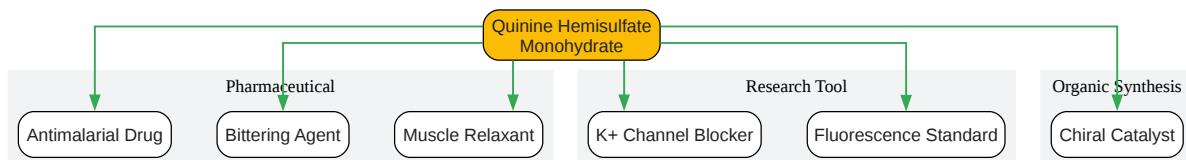
- Muscle Relaxant: Quinine has been used to treat nocturnal leg cramps, although this application is now less common due to potential side effects.[1]

4.2. Biochemical and Pharmacological Research

- Potassium Channel Blocker: Quinine is known to block certain types of potassium channels, making it a useful tool for studying the physiology and pharmacology of these channels.[5] [15]
- Fluorescence Standard: Due to its stable and well-characterized fluorescence quantum yield, quinine is often used as a standard in fluorescence spectroscopy.[2]

4.3. Asymmetric Synthesis

Quinine and other Cinchona alkaloids are widely employed as chiral catalysts and ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.[3][12]



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Caption: Major applications of Quinine.

Conclusion

Quinine hemisulfate monohydrate is a compound of significant interest due to its historical importance and modern applications. A clear understanding of its molecular identity, particularly its correct CAS number (207671-44-1) and stoichiometric formula ($C_{20}H_{24}N_2O_2 \cdot 0.5H_2SO_4 \cdot H_2O$), is paramount for its effective use. Its distinct physicochemical properties necessitate careful consideration in experimental design and formulation. The availability of robust

analytical methods like HPLC and spectrophotometry allows for its accurate quantification. From its role in combating malaria to its use as a sophisticated tool in asymmetric synthesis, **quinine hemisulfate monohydrate** continues to be a valuable compound for researchers and scientists across various disciplines.

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